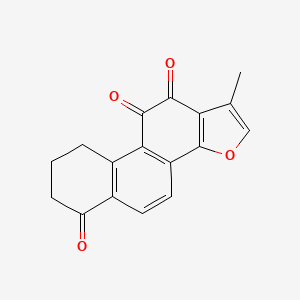
Nortanshinone
Übersicht
Beschreibung
Nortanshinone is a pigment isolated from Dan-Shen . It is a series of abietane-type norditerpenoid quinones isolated from the roots of Salvia miltiorrhiza , a well-known traditional Chinese medicine (TCM) with varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic .
Synthesis Analysis
The biosynthesis and structural properties of tanshinones, including Nortanshinone, have been summarized in various studies . Tanshinones are generally composed of four rings, including naphthalene or tetrahydronaphthalene rings A and B, an ortho- or para-quinone or lactone ring C, and a furan or dihydrofuran ring D .Molecular Structure Analysis
The molecular structure of Nortanshinone is characterized by a series of abietane-type norditerpenoid quinones . The molecular formula of Nortanshinone is C17H12O4 .Physical And Chemical Properties Analysis
Nortanshinone has a molecular weight of 280.27 . It is soluble in DMSO and should be stored at -20°C, sealed storage, away from moisture and light .Wissenschaftliche Forschungsanwendungen
- Mechanism of Action : Nortanshinone exhibits antitumor effects by inhibiting tumor growth, inducing apoptosis (programmed cell death), and regulating cell cycle progression .
Antibacterial Activity
Nortanshinone shows promise as an antibacterial agent:
Ischemic Organ Injury Prevention
Wirkmechanismus
Target of Action
Nortanshinone primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in detoxifying lipid peroxyl radicals and inhibiting ferroptosis, both in vitro and in vivo .
Mode of Action
Nortanshinone functions as a coenzyme for NQO1. By doing so, it enhances the enzyme’s activity, leading to the detoxification of harmful radicals and protection against oxidative stress .
Biochemical Pathways
The affected pathways involve the reduction of quinones and the maintenance of cellular redox balance. NQO1 catalyzes the reduction of quinones to hydroquinones, preventing the formation of reactive oxygen species (ROS) and lipid peroxidation .
Pharmacokinetics
- Impact on Bioavailability : Nortanshinone’s pharmacokinetics influence its bioavailability, affecting its therapeutic efficacy .
Result of Action
Nortanshinone’s action leads to:
- Antitumor Effects : It induces differentiation and apoptosis in tumor cells .
- Cardiovascular Protection : Clinical evidence suggests increased coronary blood flow and protection against ischemia/reperfusion injury .
Action Environment
Environmental factors, such as oxidative stress levels, tissue-specific expression of NQO1, and drug interactions, can influence Nortanshinone’s efficacy and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6,10,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZXVOYNSJPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nortanshinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main chemical characteristics of Nortanshinone?
A1: Nortanshinone is a naturally occurring compound found in the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Its chemical structure is characterized as an abietanoid o-quinone.
Q2: How is Nortanshinone synthesized in the laboratory?
A: Researchers have successfully synthesized Nortanshinone using ultrasound-promoted Diels-Alder reactions. This method involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. [] This approach offers advantages like improved regioselectivity towards the desired isomer and mimics the effects of high pressure, potentially leading to greener synthetic pathways. []
Q3: What are the key structural features that differentiate Nortanshinone from other compounds like Tanshinone IIA?
A: Nortanshinone and Tanshinone IIA are structurally similar, both being abietanoid o-quinones found in Salvia miltiorrhiza. The difference lies in a single methyl group: Tanshinone IIA possesses an additional methyl group compared to Nortanshinone. This subtle structural variation can lead to differences in their biological activities and pharmacological properties. []
Q4: What analytical techniques are commonly used to identify and quantify Nortanshinone in plant materials or mixtures?
A: Researchers frequently employ UPLC (Ultra Performance Liquid Chromatography) coupled with DAD (Diode Array Detection) and MS/MS (Tandem Mass Spectrometry) to analyze Nortanshinone. This combination enables the creation of fingerprints for lipophilic components, allowing for the identification and quantification of Nortanshinone within complex mixtures like plant extracts. [] Specifically, researchers used a Thermo Accucore C18 column for separation and achieved detection using a Shimadzu LC-20AD system at a wavelength of 270 nm. []
Q5: Beyond its presence in Salvia miltiorrhiza, is Nortanshinone found in other plant species?
A: Yes, research indicates that Nortanshinone has also been isolated from Salvia przewalskii Maxim. [] This finding suggests that the presence of Nortanshinone might extend beyond Salvia miltiorrhiza and could be present in other, potentially unexplored, Salvia species. This highlights the need for further investigation into the phytochemical profiles of various Salvia species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)

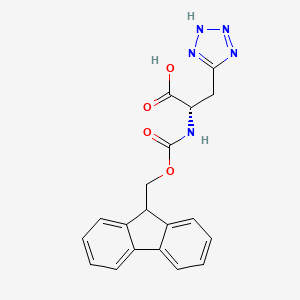

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)
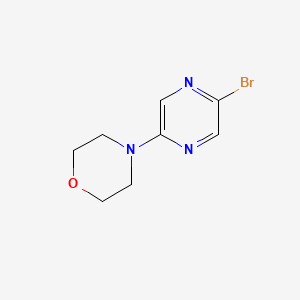


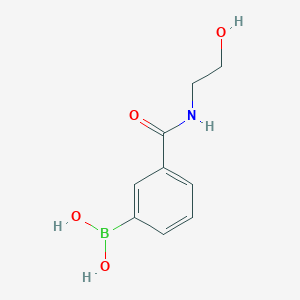
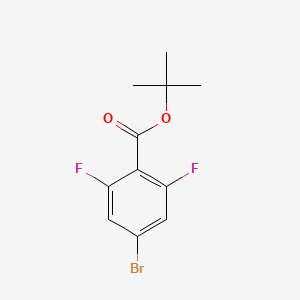
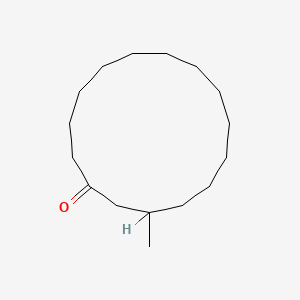
![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)
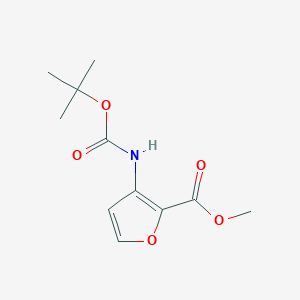
![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)